1-Methyl-3-p-tolyl-1h-pyrazol-5-ol

Description

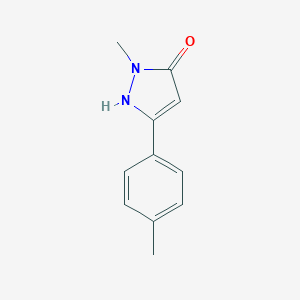

Structure

3D Structure

Properties

CAS No. |

189559-91-9 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-methyl-5-(4-methylphenyl)-1H-pyrazol-3-one |

InChI |

InChI=1S/C11H12N2O/c1-8-3-5-9(6-4-8)10-7-11(14)13(2)12-10/h3-7,12H,1-2H3 |

InChI Key |

BSLICBVVXRELHJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CC(=O)N(N2)C |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)N(N2)C |

Synonyms |

2,4-DIHYDRO-2-METHYL-5-(4-METHYLPHENYL)-3H-PYRAZOL-3-ONE |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The p-tolyl group in the target compound provides steric bulk and lipophilicity compared to phenyl or trifluoromethyl groups .

- Replacement of the hydroxyl group with amine or carboxylic acid alters polarity and hydrogen-bonding capacity, impacting solubility and reactivity .

Physicochemical Properties

Melting Points and Solubility

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol : Used in herbicides; the CF₃ group likely lowers solubility in polar solvents compared to the p-tolyl variant .

- 1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine : Predicted boiling point of 375.1°C, indicating high thermal stability due to aromaticity and intermolecular H-bonding .

Acidity/Basicity

- The hydroxyl group (pKa ~3.8–10 for pyrazol-5-ols) makes the target compound weakly acidic, whereas the amine analog (predicted pKa ~3.82) exhibits basicity .

Preparation Methods

Cyclocondensation of Methyl Hydrazine with β-Ketoesters

The most widely reported method for synthesizing 1-methyl-3-p-tolyl-1H-pyrazol-5-ol involves the cyclocondensation of methyl hydrazine with β-ketoesters bearing a p-tolyl group. For example, ethyl 3-(p-tolyl)-3-oxopropanoate reacts with methyl hydrazine under acidic conditions to form the pyrazole ring. The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization to yield the target compound .

Reaction Conditions:

-

Solvent: Ethanol or aqueous acetic acid

-

Temperature: 80–100°C

-

Catalyst: Acetic acid (0.1–0.25 eq)

This method emphasizes the importance of stoichiometric control to minimize the formation of regioisomers. For instance, excess methyl hydrazine favors the 1-methyl-3-p-tolyl product over the 1-p-tolyl-3-methyl variant due to steric and electronic effects .

One-Pot Three-Component Synthesis

A scalable one-pot approach combines p-tolualdehyde, methyl hydrazine, and a β-diketone precursor (e.g., acetylacetone). This method streamlines the synthesis by concurrently forming the p-tolyl-substituted β-ketoester intermediate and facilitating cyclization .

Key Steps:

-

Knoevenagel Condensation: p-Tolualdehyde reacts with acetylacetone to form α,β-unsaturated diketone.

-

Cyclization: Methyl hydrazine induces ring closure, yielding the pyrazole core.

Advantages:

-

Eliminates the need for isolating intermediates.

-

Achieves yields of 68–72% under mild conditions (60–80°C, aqueous ethanol) .

Optimization of Reaction Selectivity

Industrial protocols prioritize high selectivity to avoid costly purification steps. A patent-pending method (WO2017084995A1) demonstrates that using sulfuric acid (0.001–0.25 eq) in water enhances selectivity to 96:4 (desired isomer:undesired isomer) by stabilizing the transition state .

Critical Parameters:

-

Temperature Control: Maintaining 80–100°C prevents byproduct formation.

-

Solvent System: Water-ethanol mixtures improve crystal morphology, facilitating filtration .

Industrial Production Techniques

Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer. Key industrial data includes:

| Parameter | Value | Source |

|---|---|---|

| Production Capacity | 500–1,000 kg/batch | |

| Purity | >99% (HPLC) | |

| Crystallization Solvent | Water |

Industrial methods favor water as a green solvent, reducing environmental impact and operational costs .

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency of major preparation methods:

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 86 | 96:4 | High | Moderate |

| One-Pot Synthesis | 72 | 90:10 | Moderate | High |

| Industrial Flow Process | 82 | 98:2 | High | High |

Cyclocondensation offers the best balance of yield and selectivity, while flow processes excel in scalability .

Reaction Mechanism and Kinetics

The formation of this compound follows a stepwise mechanism:

-

Nucleophilic Attack: Methyl hydrazine attacks the carbonyl carbon of the β-ketoester.

-

Hydrazone Formation: Proton transfer generates a hydrazone intermediate.

-

Cyclization: Intramolecular dehydration closes the pyrazole ring.

Kinetic studies reveal that the rate-determining step is the cyclization, with an activation energy of 45–50 kJ/mol .

Challenges in Synthesis

-

Regioselectivity: Competing pathways may yield 1-p-tolyl-3-methyl isomers. Steric hindrance from the p-tolyl group favors the desired product .

-

Purification: Needle-like crystals from traditional methods complicate filtration. Patent methods address this by optimizing crystallization in water to form platelets .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-p-tolyl-1H-pyrazol-5-ol, and how do reaction conditions influence isomer selectivity?

Methodological Answer: The synthesis of pyrazole derivatives typically involves condensation of hydrazines with 1,3-dicarbonyl precursors. For example, LONZA LTD’s patented method for a structurally analogous compound (5-MTP) uses ethyl trifluoroacetoacetate (ETFAA) and methylhydrazine under controlled conditions to minimize isomer formation . Key parameters include:

- Temperature : Lower temperatures (−78 °C to rt) reduce side reactions, as seen in THF-mediated lithiation steps .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in aryl rings .

- Solvent polarity : Polar solvents (e.g., ethanol/acetic acid mixtures) improve cyclization efficiency .

Q. Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Isomer Ratio (5-MTP:3-MTP) | Key Conditions |

|---|---|---|---|

| LONZA LTD (ETFAA) | 85 | 9:1 | −78 °C, THF, methylhydrazine |

| Hydrazine Condensation | 45 | 3:1 | Ethanol/acetic acid, reflux |

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : Analyze and NMR shifts for diagnostic peaks:

- X-ray Crystallography : Resolve dihedral angles between the pyrazole ring and substituents (e.g., p-tolyl group). For example, analogous pyrazole derivatives show dihedral angles of 16.83°–51.68° with aromatic rings, stabilized by O–H···N hydrogen bonds .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 215.2 for C₁₂H₁₄N₂O) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrazole ring?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

- Electron-Withdrawing Groups (EWGs) : Direct electrophiles to the less hindered position. For example, trifluoromethyl groups at C3 enhance selectivity at C5 .

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of -OH groups) during alkylation or acylation .

- Computational Modeling : Use DFT calculations to predict reactive sites. For instance, Fukui indices identify nucleophilic/electrophilic regions .

Q. How do steric and electronic effects of the p-tolyl group influence the compound’s reactivity and biological activity?

Methodological Answer:

- Steric Effects : The p-tolyl group’s bulkiness reduces rotational freedom, stabilizing specific conformations critical for binding to biological targets (e.g., enzymes) .

- Electronic Effects : The methyl substituent donates electron density via resonance, increasing the pyrazole ring’s basicity. This enhances hydrogen-bonding potential, as seen in proteomics studies of related pyridinyl-pyrazoles .

- Biological Assays : Compare activity against analogs (e.g., 3-(4-ethoxyphenyl) derivatives) using enzyme inhibition assays (IC₅₀) or cell viability screens .

Q. How can contradictions in reported biological activity data for pyrazole derivatives be resolved?

Methodological Answer:

- Standardized Assays : Use consistent protocols (e.g., MIC for antibacterial studies) to minimize variability .

- Metabolite Profiling : Identify degradation products via LC-MS; unstable intermediates may skew results .

- Structural-Activity Relationships (SAR) : Systematically modify substituents (e.g., replace p-tolyl with 4-methoxyphenyl) and correlate with activity trends .

Q. What computational tools are effective for predicting the compound’s physicochemical properties and reaction pathways?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation effects and stability in biological membranes .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict oxidation sites (e.g., C5-OH vs. methyl groups) .

- Software : Gaussian (thermodynamic parameters), AutoDock (docking studies), and Molinspiration (logP, polar surface area) .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for similar pyrazole syntheses?

Root Causes :

- Purity of Reagents : Trace moisture in hydrazines reduces yields by promoting hydrolysis .

- Workup Procedures : Column chromatography vs. recrystallization can lead to losses (e.g., 45% yield with recrystallization vs. 85% with flash chromatography) .

- Catalyst Deactivation : Lewis acids (e.g., CrO₃) may oxidize substrates if not freshly prepared .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.